methyl 4-acetyl-1H-pyrrole-2-carboxylate
Overview
Description
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-82-3 . It has a molecular weight of 167.16 and its IUPAC name is methyl 4-acetyl-1H-pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for “methyl 4-acetyl-1H-pyrrole-2-carboxylate” is 1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point range of 109-113 degrees Celsius .Scientific Research Applications
Pyrrole Synthesis
Pyrrole compounds, including methyl 4-acetyl-1H-pyrrole-2-carboxylate, play a crucial role in the synthesis of N-heterocycles . They are used in various reactions such as the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions .
Production of Advanced Glycation End Products (AGEs)
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include methyl 4-acetyl-1H-pyrrole-2-carboxylate, have been isolated from many natural sources. They are involved in the production of AGEs, which are formed after a series of reactions in vivo . These AGEs are important biomarkers for the early detection and determination of the stage of diabetes .
Therapeutic Applications
Pyrrole subunits, such as those in methyl 4-acetyl-1H-pyrrole-2-carboxylate, have diverse applications in therapeutically active compounds. They are used in the production of fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are also known to inhibit reverse transcriptase (human immunodeficiency virus type 1 (HIV-1)) and cellular DNA polymerases protein kinases .
Laboratory Chemicals
Methyl 4-acetyl-1H-pyrrole-2-carboxylate is used as a laboratory chemical in scientific research and development . It is used in the manufacture of substances and in various chemical reactions .
Natural Product Research
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives are isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . Research into these natural products can provide insights into their physiological activities and potential applications .
Structure-Activity Relationship Studies
The structure of pyrrole-2-carboxaldehyde (Py-2-C) derivatives, including methyl 4-acetyl-1H-pyrrole-2-carboxylate, makes them useful in structure-activity relationship studies . These studies can help researchers understand how the structure of a molecule relates to its biological activity .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZUPQKYQRXDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377641 | |
Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
CAS RN |
40611-82-3 | |
Record name | methyl 4-acetyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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